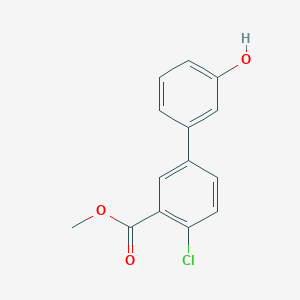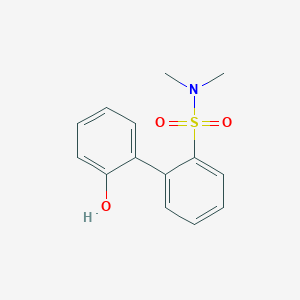
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% (3-PPCP) is a synthetic compound that has been of interest to scientists and researchers in recent years. It is a derivative of phenol, and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% is not well understood. However, it is believed that it acts as an antioxidant by scavenging free radicals and preventing them from damaging cell membranes and cellular processes. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% may act as a chelator, binding to metals and preventing them from causing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. For example, it has been shown to reduce oxidative stress in cells, as well as to reduce the expression of genes involved in cancer and aging. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce inflammation and to have anti-inflammatory effects. Finally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce the toxicity of environmental pollutants.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. For example, it is relatively stable and easy to synthesize, and it is also non-toxic and non-irritating. Additionally, it is relatively inexpensive to purchase. However, there are also some limitations to its use in laboratory experiments. For example, it can be difficult to accurately measure the concentration of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% in solutions, and it also has a relatively short shelf life.
Orientations Futures
There are a variety of potential future directions for research on 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%. Finally, research could be conducted to explore the potential applications of 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% in medical and therapeutic treatments.
Méthodes De Synthèse
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 3-hydroxy-2-methylpyridine with trichloroacetyl chloride in the presence of a base, such as diethylamine. This reaction yields 3-chloro-2-methylpyridine, which is then reacted with phenol in the presence of a base to form 3-pyrrolidinylcarbonylphenol. Finally, this compound is treated with sodium hydroxide to form 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95%.
Applications De Recherche Scientifique
3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. For example, it has been used in studies of the effects of free radicals on cell membranes, as well as in studies of the effects of oxidative stress on cellular processes. It has also been used in studies of the effects of oxidative stress on the expression of genes involved in cancer and aging. Additionally, 3-(3-Pyrrolidinylcarbonylphenyl)phenol, 95% has been used in studies of the effects of environmental pollutants on human health.
Propriétés
IUPAC Name |
[3-(3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)18-9-1-2-10-18/h3-8,11-12,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDYJASMYNJCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683636 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-77-7 |
Source


|
| Record name | (3'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)









